molecular formula C7H7FO2 B1362261 5-Fluoro-2-methoxyphenol CAS No. 72955-97-6

5-Fluoro-2-methoxyphenol

Cat. No.: B1362261
CAS No.: 72955-97-6
M. Wt: 142.13 g/mol
InChI Key: PPJKLEQAFZWIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H7FO2. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the acetylation of o-methoxyphenol followed by bromination and subsequent deacetylation . Another method includes the fluorination of 2-hydroxyacetophenone derivatives . These reactions typically require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

5-Fluoro-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKLEQAFZWIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379100
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-97-6
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methoxyphenol
Reactant of Route 2
5-Fluoro-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-methoxyphenol
Reactant of Route 4
5-Fluoro-2-methoxyphenol
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-methoxyphenol
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methoxyphenol
Customer
Q & A

Q1: How does 5-Fluoro-2-methoxyphenol interact with the Oriental fruit fly, and what are the downstream effects?

A1: The research paper you provided focuses on the development of di- and tri-fluorinated analogs of methyl eugenol, a known attractant for the Oriental fruit fly. While the abstract doesn't explicitly mention this compound, it's likely that this compound was investigated as part of the study on fluorinated analogs.

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and its analogs in the context of attracting the Oriental fruit fly?

A: While the abstract doesn't provide specific details on the SAR of this compound and its analogs, it's highly likely that the researchers investigated how modifications to the methyl eugenol structure, specifically the addition of fluorine atoms, impacted its ability to attract the flies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.